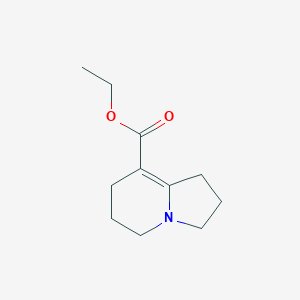![molecular formula C14H12Br2N2 B14361498 (1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene CAS No. 93824-64-7](/img/structure/B14361498.png)
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene is an organic compound characterized by the presence of two bromomethyl groups attached to a diazene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene typically involves the bromination of a precursor compound. One common method is the free radical bromination of an alkyl benzene derivative using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out under reflux conditions in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles in either SN1 or SN2 mechanisms, depending on the reaction conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the diazene moiety can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution: Products include alcohols, ethers, and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include hydrazine derivatives.
Applications De Recherche Scientifique
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene involves its interaction with nucleophilic sites in biological molecules. The bromomethyl groups can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity. This interaction is facilitated by the electrophilic nature of the bromomethyl groups, which are highly reactive towards nucleophiles.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-1,2-bis[3-(Chloromethyl)phenyl]-diazene: Similar structure but with chloromethyl groups instead of bromomethyl groups.
(1E)-1,2-bis[3-(Methyl)phenyl]-diazene: Lacks the halogen substituents, leading to different reactivity and applications.
Uniqueness
(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene is unique due to the presence of bromomethyl groups, which confer higher reactivity compared to chloromethyl or methyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis and a potent biochemical probe.
Propriétés
Numéro CAS |
93824-64-7 |
|---|---|
Formule moléculaire |
C14H12Br2N2 |
Poids moléculaire |
368.07 g/mol |
Nom IUPAC |
bis[3-(bromomethyl)phenyl]diazene |
InChI |
InChI=1S/C14H12Br2N2/c15-9-11-3-1-5-13(7-11)17-18-14-6-2-4-12(8-14)10-16/h1-8H,9-10H2 |
Clé InChI |
MIQFQSNNPFQSRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
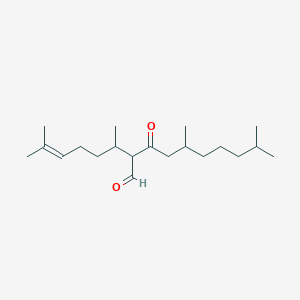
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
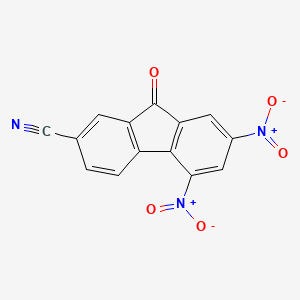
![(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14361446.png)
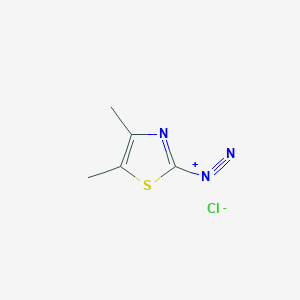
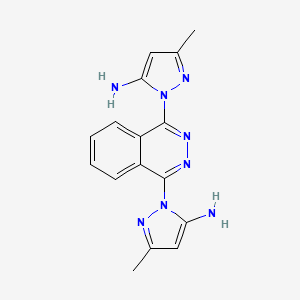

![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)

![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)
![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)
